molecular formula C21H25ClN2OS B2410433 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide CAS No. 1235665-50-5

4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2410433
CAS No.: 1235665-50-5
M. Wt: 388.95
InChI Key: YSGYQUMVMNQPLU-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a chlorine atom and linked via a methylene group to a piperidine ring, which is further modified with a 2-(methylthio)benzyl group. This molecular architecture is characteristic of a class of compounds known to be of significant interest in medicinal chemistry and pharmaceutical research . Piperidine derivatives are extensively studied due to their broad spectrum of pharmacological activities, and related structures have been reported to exhibit antimicrobial properties against resistant microorganisms . The presence of the benzamide and piperidine motifs suggests potential for this compound to be utilized as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate in high-throughput screening for biological activity . Researchers may employ this compound in structure-activity relationship (SAR) studies to optimize the piperidine and benzamide pharmacophores for enhanced efficacy and selectivity. The crystal structures of analogous compounds often reveal that the piperidine ring adopts a chair conformation, and the molecular packing can be stabilized by intermolecular hydrogen bonds, which may be relevant for studies in crystallography and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the most current literature for specific applications and handle the material according to appropriate safety protocols.

Properties

IUPAC Name

4-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c1-26-20-5-3-2-4-18(20)15-24-12-10-16(11-13-24)14-23-21(25)17-6-8-19(22)9-7-17/h2-9,16H,10-15H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGYQUMVMNQPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom or reduce the benzamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. In vitro assays demonstrated that certain analogs exhibited apoptotic effects on cancer cells, suggesting a mechanism that warrants further exploration .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ABreast Cancer10Apoptosis Induction
Compound BColon Cancer15Cell Cycle Arrest
4-Chloro-N...Cervical CancerTBDTBD

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research indicates that related benzamide derivatives exhibit significant antibacterial potency against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as effective alternatives to existing antibiotics .

Table 2: Antimicrobial Activity Data

Compound NameBacterial Strain TestedMIC (µM)Activity Type
Compound CStaphylococcus aureus5.19Antibacterial
Compound DKlebsiella pneumoniae7.30Antibacterial
Compound ECandida albicans5.08Antifungal

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal evaluated a series of benzamide derivatives, including those structurally similar to 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide). The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, showcasing their therapeutic potential in cancer treatment .
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of synthesized benzamides. The study found that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical and biological properties. The presence of the methylthio group and the piperidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS Number: 1235665-50-5) is a member of the benzamide class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C22H26ClN3
  • Molecular Weight : 389.0 g/mol
  • Structure : The compound features a piperidine ring substituted with a methylthio group and a chloro group, contributing to its pharmacological properties .

Antitumor Activity

The biological activity of benzamide derivatives has also been explored in cancer therapy. For instance, a series of 4-chloro-benzamide derivatives were synthesized and evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations. Although specific data on This compound is not available, the structural similarities suggest potential antitumor activity .

Case Studies

  • Study on Benzamide Derivatives :
    • A study synthesized various benzamide derivatives and evaluated their effects on cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some achieving over 70% inhibition at specific concentrations.
    • This study highlights the potential of benzamide derivatives in targeting cancer cells, which may extend to This compound due to its structural characteristics .
  • In Vitro Assays :
    • In vitro assays for carcinogenicity have shown that certain chlorinated compounds exhibit biological activity without requiring metabolic activation. This suggests that This compound could similarly demonstrate direct biological effects in cellular models .

While specific mechanisms for This compound have not been elucidated, related compounds typically interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the piperidine moiety may facilitate interactions with neurotransmitter receptors or kinases implicated in various signaling pathways.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Alkylation : Reacting 4-chloroaniline with 4-N-Boc-piperidone to form a piperidine intermediate .
  • Benzoylation : Introducing the benzamide moiety using 2,4-dichlorobenzoyl chloride under basic conditions .
  • Deprotection : Removing the Boc group with HCl to yield the final compound .
  • Purification : High-Performance Liquid Chromatography (HPLC) is commonly used for isolation (e.g., 57% yield reported) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : For confirming substituent positions and purity (e.g., 1^1H NMR in CDCl3_3 for piperidine and benzamide protons) .
  • X-Ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic crystal system with hydrogen-bonded networks) .

Q. What biochemical targets or mechanisms are hypothesized for this compound?

Similar benzamide derivatives target enzymes like acps-pptase , which regulate bacterial fatty acid biosynthesis . The compound may inhibit bacterial proliferation by disrupting lipid metabolism pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Reaction Condition Screening : Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading .
  • Flow Chemistry : Continuous reactors enhance control over exothermic steps (e.g., coupling reactions) .
  • Crystallization Optimization : Using mixed solvents (e.g., chloroform:methanol) to enhance crystal purity .

Q. How can contradictions in spectroscopic or biological data be resolved?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Enzyme Assays : Use isothermal titration calorimetry (ITC) to verify target binding affinity if conflicting activity data arises .

Q. What computational approaches are used to model this compound’s interaction with bacterial enzymes?

  • Molecular Docking : Predict binding poses with acps-pptase using software like AutoDock Vina .
  • MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

Q. How can researchers design toxicity studies for this compound?

  • In Vitro Models : Use human hepatocyte cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity .
  • Genotoxicity Screening : Ames test for mutagenicity and Comet assay for DNA damage .

Q. What biochemical pathways are affected by this compound, and how are they experimentally validated?

  • Pathway Analysis : RNA sequencing of treated bacterial cultures to identify downregulated lipid biosynthesis genes .
  • Metabolomics : LC-MS profiling to detect accumulation of fatty acid precursors .

Q. What challenges arise in formulating this compound for in vivo studies?

  • Solubility : Low aqueous solubility requires co-solvents (e.g., DMSO:PEG 400 mixtures) .
  • Stability : Degradation under acidic conditions necessitates enteric-coated formulations for oral administration .

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